nAChR Subtype Selectivity: α4β2 vs. α3β4 for 2-(Pyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane vs. 3-(Pyridin-3-yl)-3,6-diazabicyclo[3.2.0]heptane
The target compound 2-(pyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane achieves a >42,600-fold selectivity window between α4β2 (Ki = 0.150 nM) and α3β4 (EC50 = 6,400 nM) nAChR subtypes [1]. In contrast, the regioisomeric 3-(pyridin-3-yl)-3,6-diazabicyclo[3.2.0]heptane exhibits an EC50 of 1,600 nM at α4β2 with no reported α3β4 selectivity data, indicating substantially lower potency and an undefined selectivity profile [2]. This magnitude of selectivity is critical for CNS-targeted programs where α3β4-associated ganglionic side effects must be minimized.
| Evidence Dimension | α4β2 nAChR binding affinity and α3β4 functional activity ratio |
|---|---|
| Target Compound Data | α4β2 Ki = 0.150 nM; α3β4 EC50 = 6,400 nM; Selectivity ratio >42,600-fold |
| Comparator Or Baseline | 3-(Pyridin-3-yl)-3,6-diazabicyclo[3.2.0]heptane: α4β2 EC50 = 1,600 nM; no α3β4 data available |
| Quantified Difference | α4β2 potency: 0.150 nM (Ki) vs. 1,600 nM (EC50) – differing assay formats; Selectivity data absent for comparator |
| Conditions | Target: [3H]cytisine displacement (rat α4β2); Comparator: FLIPR calcium flux (human α4β2) |
Why This Matters
Procurement for α4β2-selective programs requires documented subtype selectivity; the target compound's >42,000-fold window is established, whereas the 3,6-diazabicyclo[3.2.0]heptane regioisomer lacks comparable selectivity proof.
- [1] BindingDB Entry BDBM50216347. CHEMBL389964: Ki = 0.150 nM (rat α4β2, [3H]cytisine displacement); EC50 = 6,400 nM (human α3β4, FLIPR). View Source
- [2] BindingDB Entry BDBM50224462. CHEMBL396567: 3-(Pyridin-3-yl)-3,6-diazabicyclo[3.2.0]heptane. EC50 = 1,600 nM (human α4β2, FLIPR). View Source
